4-Bromo-6-methylisoquinoline
Overview
Description
4-Bromo-6-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈BrN. It is a derivative of isoquinoline, where a bromine atom is substituted at the 4th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methylisoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, 2-phenylethynyl benzyl azide can be treated with palladium(II) bromide, copper(II) bromide, and lithium bromide in acetonitrile to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cyclization and substitution reactions.
Copper(II) Bromide and Lithium Bromide: Commonly used in the synthesis of this compound.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
Substituted Isoquinolines: Resulting from substitution reactions.
Oxidized or Reduced Derivatives: Depending on the reaction conditions.
Scientific Research Applications
4-Bromo-6-methylisoquinoline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methylisoquinoline in biological systems is not well-documented. its structure suggests it could interact with various molecular targets, potentially affecting pathways involving heterocyclic compounds. Further research is needed to elucidate its specific mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound without the bromine and methyl substitutions.
4-Bromoisoquinoline: Similar structure but without the methyl group.
6-Methylisoquinoline: Similar structure but without the bromine atom.
Biological Activity
4-Bromo-6-methylisoquinoline is an organic compound with significant biological activities, particularly in pharmacology and medicinal chemistry. Its structural characteristics, including the presence of a bromine atom and a methyl group on the isoquinoline ring, contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₈BrN
- Molecular Weight : 222.08 g/mol
- Structure : The compound features a fused benzene and pyridine ring, characteristic of isoquinolines, which are known for their diverse biological activities.
Biological Activities
This compound exhibits several notable biological activities:
- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, suggesting that this compound may influence pharmacokinetics and drug interactions.
- Anticancer Properties : Research indicates that this compound may possess anticancer properties. Its structure is associated with various mechanisms that inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, which are linked to inflammatory responses .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : By inhibiting cytochrome P450 enzymes, it may alter the metabolism of other drugs, leading to enhanced therapeutic effects or increased toxicity.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting cell death through various signaling mechanisms.
- Modulation of Inflammatory Pathways : Its inhibitory action on iNOS and COX-2 suggests a role in modulating inflammatory signaling pathways, potentially providing therapeutic benefits in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the antiproliferative effects of various isoquinoline derivatives, including this compound, it was found to significantly reduce cell viability in several cancer cell lines. The compound exhibited greater efficacy compared to other derivatives, highlighting its potential as a lead compound for further development in cancer therapy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that yield various derivatives with enhanced biological properties. For instance, modifications at different positions on the isoquinoline ring can lead to compounds with improved anticancer or anti-inflammatory activities.
Properties
IUPAC Name |
4-bromo-6-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-5-12-6-10(11)9(8)4-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKURXKBUHYNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676670 | |
Record name | 4-Bromo-6-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-52-1 | |
Record name | 4-Bromo-6-methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-6-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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